molecular formula C22H21FN2O2 B2749253 2-(4-fluorophenyl)-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)acetamide CAS No. 898416-09-6

2-(4-fluorophenyl)-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)acetamide

Cat. No. B2749253
CAS RN: 898416-09-6
M. Wt: 364.42
InChI Key: BLSGSKPIKDUZED-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)acetamide, also known as FIIN-3, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has shown promising results in preclinical studies for the treatment of various types of cancer, including lung, breast, and colon cancer.

Mechanism of Action

2-(4-fluorophenyl)-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)acetamide works by inhibiting the activity of specific kinases, including FGFR1, FGFR2, and FGFR3. These kinases are involved in various cellular processes, including cell growth and differentiation. By inhibiting these kinases, this compound can prevent the growth and proliferation of cancer cells, leading to a reduction in tumor size.
Biochemical and Physiological Effects:
This compound has been shown to have a significant impact on various biochemical and physiological processes in cancer cells. In preclinical studies, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and reduce the migration and invasion of cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(4-fluorophenyl)-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)acetamide is its specificity for certain kinases, which makes it a potentially effective anti-cancer agent with minimal side effects. However, one of the limitations of this compound is its relatively low solubility, which can make it difficult to administer in vivo.

Future Directions

There are several potential future directions for the development of 2-(4-fluorophenyl)-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)acetamide as a therapeutic agent. One area of interest is the identification of specific biomarkers that can be used to predict the efficacy of this compound in different types of cancer. Additionally, there is ongoing research into the development of more potent and selective inhibitors of specific kinases that may have improved efficacy and fewer side effects. Finally, there is interest in exploring the potential use of this compound in combination with other anti-cancer agents to enhance its therapeutic effects.

Synthesis Methods

2-(4-fluorophenyl)-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)acetamide can be synthesized using a multi-step process that involves the reaction of various reagents, including 4-fluoroaniline, furan-2-carboxylic acid, and indoline-1-carboxylic acid. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.

Scientific Research Applications

2-(4-fluorophenyl)-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)acetamide has been extensively studied for its potential therapeutic applications in cancer treatment. In preclinical studies, this compound has been shown to inhibit the growth and proliferation of cancer cells by targeting specific kinases that are involved in cell signaling pathways. This has led to increased interest in the development of this compound as a potential anti-cancer agent.

properties

IUPAC Name

N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN2O2/c23-18-9-7-16(8-10-18)14-22(26)24-15-20(21-6-3-13-27-21)25-12-11-17-4-1-2-5-19(17)25/h1-10,13,20H,11-12,14-15H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLSGSKPIKDUZED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(CNC(=O)CC3=CC=C(C=C3)F)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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